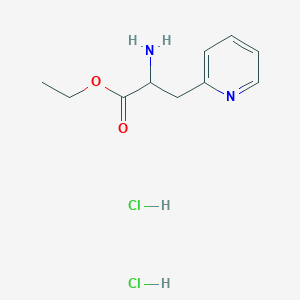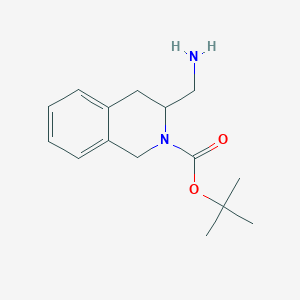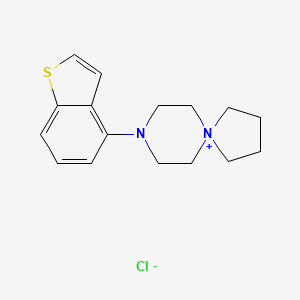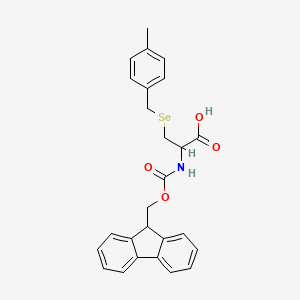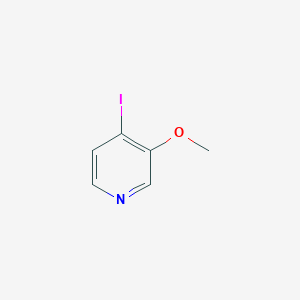amine CAS No. 1873261-68-7](/img/structure/B1531547.png)
[2-(4-Bromophenyl)ethyl](1-methoxypropan-2-yl)amine
Overview
Description
2-(4-Bromophenyl)ethyl](1-methoxypropan-2-yl)amine (2-BEMA) is a compound of interest for a variety of scientific and medical applications. It has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and its potential uses in laboratory experiments.
Scientific Research Applications
Metabolic Studies
- The metabolism of psychoactive phenethylamines in rats was explored, identifying various metabolites through pathways involving deamination, reduction, oxidation, and acetylation. This work contributes to understanding the metabolic fate of substances structurally related to "2-(4-Bromophenyl)ethylamine" in biological systems (Kanamori et al., 2002).
Synthetic Chemistry
- Research into the kinetics and mechanisms of pyridinolysis of alkyl aryl thionocarbonates sheds light on the reactivity and potential synthetic applications of compounds with similar functional groups, contributing to synthetic strategies in organic chemistry (Castro et al., 1997).
- Studies on the enhanced lipase-catalyzed N-acylation of amines with methoxyacetate explore efficient methods for preparing enantiopure amines, relevant for pharmaceutical synthesis and the manipulation of compounds akin to "2-(4-Bromophenyl)ethylamine" (Cammenberg et al., 2006).
Pharmacological Research
- The development of biocatalytic processes for the resolution of amines, including 1-(3′-bromophenyl)ethylamine, highlights the potential for enantioselective synthesis and applications in drug development, which could extend to compounds like "2-(4-Bromophenyl)ethylamine" (Gill et al., 2007).
properties
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]-1-methoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-10(9-15-2)14-8-7-11-3-5-12(13)6-4-11/h3-6,10,14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCWFFCJWBMQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



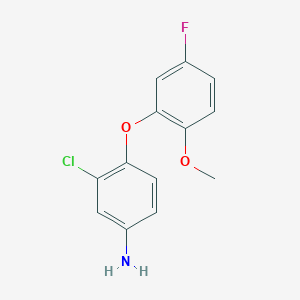
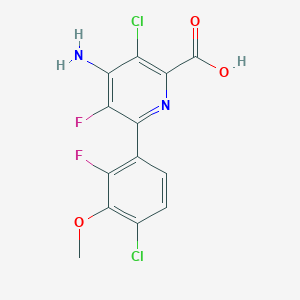
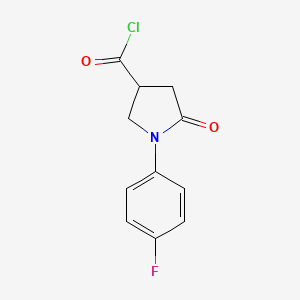
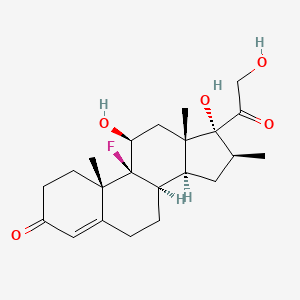
![N-methyl-6-oxaspiro[4.5]decan-9-amine](/img/structure/B1531475.png)
![1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531477.png)


